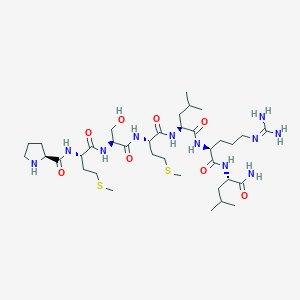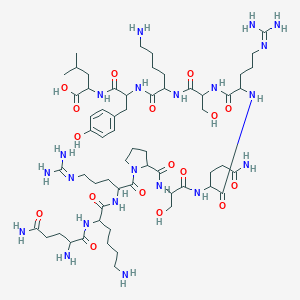
N-Nonyldeoxynojirimicina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La N-Nonyldeoxynojirimicina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La N-Nonyldeoxynojirimicina ejerce sus efectos inhibiendo la actividad de las enzimas alfa-glucosidasa y alfa-1,6-glucosidasa . Estas enzimas están involucradas en la hidrólisis de los carbohidratos, y su inhibición conduce a una disminución en la absorción de glucosa en el intestino delgado . El compuesto se une al sitio activo de las enzimas, evitando la descomposición de los carbohidratos y reduciendo así los niveles de glucosa en sangre posprandial .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la N-Nonyldeoxynojirimicina típicamente implica la modificación de la deoxynojirimicina. Un método común incluye la reacción de la deoxynojirimicina con bromuro de nonilo en condiciones básicas para introducir el grupo nonilo . La reacción generalmente se lleva a cabo en un solvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de la this compound se puede lograr mediante fermentación microbiana. Este método involucra el uso de microorganismos genéticamente modificados que pueden producir el compuesto como metabolito secundario . El proceso de fermentación se optimiza para aumentar el rendimiento del compuesto, haciéndolo adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-Nonyldeoxynojirimicina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo en el compuesto se pueden oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de la deoxynojirimicina con diferentes grupos alquilo.
Sustitución: El grupo nonilo se puede sustituir con otros grupos alquilo o arilo en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución a menudo involucran el uso de haluros de alquilo y una base fuerte como el hidruro de sodio (NaH).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Deoxynojirimicina: El compuesto principal de la N-Nonyldeoxynojirimicina, conocido por su actividad inhibitoria de la alfa-glucosidasa.
Voglibose: Un inhibidor comercial de la alfa-glucosidasa utilizado en el tratamiento de la diabetes.
Acarbose: Otro inhibidor de la alfa-glucosidasa con aplicaciones terapéuticas similares.
Unicidad
La this compound es única debido a su grupo nonilo, que mejora su lipofilia y biodisponibilidad en comparación con la deoxynojirimicina . Esta modificación permite una mejor unión al sitio activo de la enzima y una mejor actividad inhibitoria .
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333407 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81117-35-3 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-Nonyl)-1-deoxynojirimycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NN-DNJ exert its antiviral effects?
A1: NN-DNJ primarily acts by inhibiting α-glucosidases I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for N-linked glycosylation. This process involves attaching glycan chains to newly synthesized proteins. By inhibiting α-glucosidases, NN-DNJ disrupts the proper folding and processing of viral glycoproteins, ultimately hindering viral assembly and secretion. [, , , ]
Q2: What are the downstream effects of NN-DNJ's inhibition of α-glucosidases?
A2: The disruption of N-linked glycosylation by NN-DNJ leads to several downstream effects:
- Misfolding and Retention of Viral Proteins: Viral glycoproteins, crucial for viral attachment, entry, and fusion, fail to fold correctly in the ER and are targeted for degradation. [, , , ]
- Reduced Viral Assembly and Budding: The lack of properly folded glycoproteins hinders the assembly of new viral particles and their subsequent release from infected cells. [, , , ]
- Reduced Infectivity: The secreted viral particles often exhibit reduced infectivity due to the absence or malfunctioning of crucial glycoproteins. [, , , ]
Q3: Are there other mechanisms of action for NN-DNJ beyond α-glucosidase inhibition?
A3: Interestingly, research suggests that NN-DNJ may possess additional antiviral mechanisms independent of its effect on α-glucosidases. For instance, studies on Hepatitis B Virus (HBV) suggest NN-DNJ might interfere with viral encapsidation, a process occurring before viral envelopment. This implies a potential target beyond glycoprotein processing. []
Q4: What is the molecular formula and weight of NN-DNJ?
A4: The molecular formula of NN-DNJ is C15H31NO5, and its molecular weight is 305.41 g/mol.
Q5: Is there any available spectroscopic data for NN-DNJ?
A5: While the provided research excerpts do not delve into detailed spectroscopic analysis of NN-DNJ, standard characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds.
Q6: How does modifying the alkyl side chain of deoxynojirimycin (DNJ) affect its antiviral activity?
A6: Research demonstrates that modifying the alkyl side chain of DNJ significantly influences its antiviral potency and selectivity. NN-DNJ, with its nine-carbon alkyl chain, exhibits higher potency against viruses like HBV and BVDV compared to its non-alkylated counterpart, DNJ. Further modifications, such as branching and cyclization of the side chain, have also been explored, with some derivatives showing improved selectivity indices. []
Q7: Can you provide specific examples of NN-DNJ analogues with altered side chains and their impact on antiviral activity?
A7: Certainly, studies exploring side chain modifications of NN-DNJ have yielded promising results:
- N-methoxy-nonyl-DNJ: This analogue demonstrated higher potency against BVDV and HBV compared to NN-DNJ, with activity in the micromolar range. []
- N-butyl-cyclohexyl DNJ: This derivative also displayed an improved selectivity index against BVDV and HBV compared to NN-DNJ. []
Q8: What in vitro models have been used to study the antiviral activity of NN-DNJ?
A8: Researchers have employed various in vitro cell culture models to investigate the efficacy of NN-DNJ against different viruses. These include:
- Human hepatoma carcinoma cell lines (HepG2 2,2,15) for studying HBV. [, ]
- Madin-Darby bovine kidney (MDBK) cells for studying BVDV as a surrogate model for HCV. [, ]
- Human neuroblastoma cells (BE(2)-C) for examining the toxicity of α-synuclein, a protein implicated in Parkinson's disease. []
Q9: What are the key findings from in vivo studies on NN-DNJ?
A9: In vivo studies, primarily using animal models, have provided valuable insights into the therapeutic potential of NN-DNJ:
- Woodchuck Model of Chronic HBV Infection: Oral administration of NN-DNJ demonstrated antiviral activity in this model. []
- Mouse Model of Dengue Virus Infection: NN-DNJ significantly reduced viral replication and suppressed the inflammatory response in this model, highlighting its potential for treating dengue fever. []
- Mouse Model of Gaucher Disease: NN-DNJ, acting as a pharmacological chaperone, increased the activity of the deficient enzyme β-glucocerebrosidase, suggesting its therapeutic potential for this lysosomal storage disorder. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















